2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Overview
Description
2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves a multistep process. One common approach is the condensation of 4-methylbenzaldehyde with 2-aminobenzophenone to form the quinoline core. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction using chlorosulfonic acid. Finally, the carboxamide group is introduced via an amidation reaction with 4-aminobenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the methyl and sulfamoyl groups, leading to different reactivity and biological activity.
N-(4-sulfamoylphenyl)quinoline-4-carboxamide: Similar structure but without the 4-methylphenyl group, affecting its chemical properties and applications.
2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the sulfamoyl group, resulting in different solubility and reactivity.
Uniqueness
2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is unique due to the presence of both the 4-methylphenyl and sulfamoyl groups. These substituents confer specific chemical properties, such as increased solubility and reactivity, and enhance its potential for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-17-10-12-18(13-11-17)30(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJFTHBVBPNPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361105 | |
Record name | 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-22-1 | |
Record name | 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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